Product packaging for 5-(3-Bromopropyl)-5H-dibenz[b,f]azepine(Cat. No.:)

5-(3-Bromopropyl)-5H-dibenz[b,f]azepine

Cat. No.: B13418863
M. Wt: 314.2 g/mol
InChI Key: IMSJFBPKFLAMHG-UHFFFAOYSA-N
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Description

Significance and Research Context of Tricyclic Nitrogen Heterocycles

Tricyclic nitrogen heterocycles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their rigid, three-dimensional frameworks allow for precise spatial orientation of functional groups, enabling specific interactions with biological targets such as enzymes and receptors. This structural characteristic is crucial for the development of drugs with high efficacy and selectivity. The dibenz[b,f]azepine scaffold, a prominent member of this class, is of particular interest due to its presence in a variety of psychoactive drugs, including antidepressants and anticonvulsants. The continued exploration of this scaffold is driven by the quest for novel therapeutic agents with improved pharmacological profiles.

Fundamental Structural Characteristics of the Dibenz[b,f]azepine System

The dibenz[b,f]azepine system is characterized by a central seven-membered azepine ring fused to two benzene (B151609) rings. This fusion imparts a unique V-shaped, non-planar conformation to the molecule. The nitrogen atom at the 5-position is a key feature, providing a site for substitution that significantly influences the compound's chemical and biological properties. The degree of saturation in the central azepine ring can vary, leading to derivatives such as 10,11-dihydro-5H-dibenz[b,f]azepine, which has a more flexible structure compared to the unsaturated parent compound, 5H-dibenz[b,f]azepine (also known as iminostilbene).

Historical Development in Dibenz[b,f]azepine Research

The exploration of dibenz[b,f]azepine chemistry dates back to the late 19th and early 20th centuries. An early synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepine was reported in 1899. nih.gov Subsequent research focused on the dehydrogenation of this saturated analog to yield the unsaturated 5H-dibenz[b,f]azepine. nih.gov A significant milestone in the history of this scaffold was the discovery of the pharmacological properties of its derivatives. The synthesis of imipramine, a derivative of the 10,11-dihydro-5H-dibenz[b,f]azepine core, in the 1950s marked the advent of tricyclic antidepressants, revolutionizing the treatment of depressive disorders. nih.gov This discovery spurred extensive research into the synthesis and biological evaluation of a wide array of dibenz[b,f]azepine analogs, leading to the development of other important drugs like carbamazepine, an anticonvulsant, and opipramol (B22078), an anxiolytic. nih.govnih.gov

The Chemical Compound: 5-(3-Bromopropyl)-5H-dibenz[b,f]azepine

This article focuses specifically on the chemical compound this compound, a derivative of the foundational dibenz[b,f]azepine scaffold.

Synthesis and Elucidation of Structure

The primary synthetic route to this compound involves the N-alkylation of the parent 5H-dibenz[b,f]azepine. nih.gov This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom of the azepine ring acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent.

General Synthetic Pathways

A common and direct method for the synthesis of this compound is the reaction of 5H-dibenz[b,f]azepine with 1,3-dibromopropane (B121459). This reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity. The choice of solvent and reaction conditions, such as temperature, can be optimized to maximize the yield of the desired product and minimize the formation of byproducts.

Specific Synthetic Protocols

A specific industrial process for a related compound, which sheds light on the synthesis of the title compound, involves the reaction of iminostilbene (B142622) (5H-dibenz[b,f]azepine) with an excess of 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate, polyethylene (B3416737) glycol (PEG) 6000, and a small amount of water. google.com This reaction is heated for an extended period to drive the alkylation. google.com While this protocol aims for the chloro-analog as an intermediate for opipramol synthesis, the underlying principle of N-alkylation with a dihalogenated propane (B168953) is directly applicable to the synthesis of this compound by using 1,3-dibromopropane as the alkylating agent.

Physicochemical Properties

The physicochemical properties of this compound are dictated by its molecular structure, which combines the large, non-polar dibenz[b,f]azepine core with a polarizable bromopropyl chain.

PropertyValue
Molecular Formula C₁₇H₁₆BrN
Molecular Weight 314.22 g/mol
Appearance Not explicitly documented in the provided search results, but likely a solid at room temperature.
Solubility Expected to be soluble in common organic solvents.
Melting Point Not explicitly documented in the provided search results.

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely centered around the terminal bromine atom of the propyl chain. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This makes the compound a valuable intermediate for introducing the dibenz[b,f]azepine moiety into other molecules through nucleophilic substitution reactions. The dibenz[b,f]azepine ring system itself can undergo electrophilic aromatic substitution, although the conditions required for such reactions would need to be carefully controlled to avoid side reactions at the nitrogen or the propyl chain.

Spectroscopic and Chromatographic Profile

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dibenz[b,f]azepine core, typically in the downfield region. The protons of the propyl chain would appear as multiplets in the upfield region, with the methylene (B1212753) group attached to the bromine being the most deshielded of the three.

¹³C NMR : The carbon NMR spectrum would display distinct signals for the aromatic carbons and the aliphatic carbons of the propyl chain. The carbon attached to the bromine atom would resonate at a characteristic chemical shift.

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by absorption bands corresponding to the C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule. Aromatic C=C stretching vibrations would also be present. The C-N stretching vibration of the azepine ring would also be observable.

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the bromopropyl chain or parts of it, as well as characteristic fragmentation of the dibenz[b,f]azepine ring system. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is a common technique for the analysis of dibenz[b,f]azepine derivatives. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable for the separation and quantification of this compound and any related impurities. lew.roresearchgate.net

Gas Chromatography (GC) : GC, often coupled with a mass spectrometer (GC-MS), can also be employed for the analysis of this compound, provided it is sufficiently volatile and thermally stable. The choice of the column and temperature program would be critical for achieving good separation.

Role as a Synthetic Intermediate

The primary utility of this compound lies in its role as a versatile synthetic intermediate. The reactive bromopropyl group allows for the facile introduction of the pharmacologically important dibenz[b,f]azepine nucleus into a variety of molecular scaffolds.

Precursor in the Synthesis of Active Pharmaceutical Ingredients (APIs)

A significant application of this compound and its chloro-analog is in the synthesis of tricyclic antidepressant and anticonvulsant drugs. nih.govipb.pt A key example is the synthesis of Opipramol , an anxiolytic and antidepressant. In a patented industrial process, the chloro-analog of the title compound, N-(3-chloropropyl)iminostilbene, is reacted with N-(2-hydroxyethyl)piperazine to yield Opipramol. google.com The same synthetic strategy can be envisioned starting from this compound, where the more reactive bromo-substituent would readily undergo nucleophilic substitution with the piperazine (B1678402) derivative. This highlights the crucial role of the title compound as a key building block in the construction of complex and therapeutically valuable molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16BrN B13418863 5-(3-Bromopropyl)-5H-dibenz[b,f]azepine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-(3-bromopropyl)benzo[b][1]benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN/c18-12-5-13-19-16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)19/h1-4,6-11H,5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSJFBPKFLAMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2CCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the 5h Dibenz B,f Azepine Core

Cyclization Strategies for Azepine Ring Formation

The formation of the central seven-membered azepine ring is a critical step in the synthesis of the 5H-dibenz[b,f]azepine core. Various cyclization strategies have been developed to achieve this transformation, broadly categorized into intramolecular nucleophilic attack and cycloaddition protocols.

Intramolecular Nucleophilic Attack Approaches

Intramolecular nucleophilic attack is a common and effective strategy for forming the azepine ring. These methods typically involve the formation of a carbon-nitrogen bond through the attack of a nitrogen nucleophile on an electrophilic carbon center within the same molecule.

One classical approach involves the cyclization of 2,2'-disubstituted biphenyls. For instance, the Ullmann condensation, a copper-catalyzed reaction, has been utilized for the intramolecular N-arylation to form the dibenz[b,f]azepine ring system. This reaction typically involves high temperatures and polar solvents. wikipedia.org

Another prominent method is the intramolecular Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has proven to be a versatile tool for the formation of C-N bonds and has been successfully applied to the synthesis of the 5H-dibenz[b,f]azepine core. nih.govwikipedia.org The reaction generally proceeds under milder conditions compared to the Ullmann condensation and exhibits broad functional group tolerance. wikipedia.orglibretexts.org For example, the cyclization of 2-amino-2'-halobiphenyl derivatives can be efficiently achieved using a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov

A practical three-step synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives utilizes an intramolecular Buchwald–Hartwig coupling as the final and most challenging step to create the dibenzazepine (B1670418) scaffold. rsc.org

Reaction Type Catalyst/Reagents Key Features Reference
Ullmann CondensationCopper (Cu)High temperatures, polar solvents wikipedia.org
Buchwald-Hartwig AminationPalladium (Pd) catalyst, phosphine ligand, baseMilder conditions, broad functional group tolerance nih.govwikipedia.orglibretexts.org
Intramolecular CyclizationPolyphosphoric acid (PPA)High temperatures, used for cyclization of 2,2'-diaminobibenzyl nih.gov

[5+2] Cycloaddition Protocols

[5+2] cycloaddition reactions represent a more modern and convergent approach to the synthesis of seven-membered rings, including the azepine core of dibenz[b,f]azepines. These reactions involve the combination of a five-atom component and a two-atom component to form the seven-membered ring in a single step.

Rhodium-catalyzed [5+2] cycloaddition of vinylcyclopropanes with alkynes or imines has emerged as a powerful method for the synthesis of various azepine derivatives. While direct application to the 5H-dibenz[b,f]azepine core is not extensively documented in readily available literature, the general principle offers a potential pathway. researchgate.net The mechanism of rhodium-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide has been studied in detail, providing insights into the formation of eight-membered rings, which shares mechanistic features with [5+2] cycloadditions. nih.govpku.edu.cnnih.gov

Metal-Catalyzed Syntheses of the Dibenz[b,f]azepine System

Metal-catalyzed reactions have revolutionized the synthesis of complex organic molecules, and the construction of the 5H-dibenz[b,f]azepine system is no exception. Palladium, copper, and gold catalysts have all been employed in elegant strategies to forge the tricyclic framework.

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and several palladium-catalyzed reactions have been adapted for the synthesis of the 5H-dibenz[b,f]azepine core.

The Mizoroki-Heck reaction , which involves the coupling of a vinyl or aryl halide with an alkene, has been utilized in domino sequences to construct the dibenz[b,f]azepine skeleton. For instance, a one-pot domino Mizoroki-Heck–Buchwald-Hartwig synthesis has been reported for the direct synthesis of dibenzo[b,f]azepines from 2-bromostyrene (B128962) and 2-chloroaniline, achieving yields of up to 99%. nih.govbeilstein-journals.org This approach combines C-C and C-N bond formation in a single operation, offering high efficiency. beilstein-journals.org

As mentioned previously, the Buchwald-Hartwig amination is a key palladium-catalyzed reaction for the final ring-closing step. Double Buchwald–Hartwig amination of 2,2'-dihalostilbene analogues provides a route to symmetrically and unsymmetrically substituted 5H-dibenzo[b,f]azepines. nih.gov

Reaction Catalyst System Starting Materials Yield Reference
Mizoroki-Heck/Buchwald-Hartwig DominoPd catalyst, phosphine ligand2-bromostyrene, 2-chloroanilineUp to 99% nih.govbeilstein-journals.org
Double Buchwald-Hartwig AminationPd2dba3/DPEphos/Cs2CO32,2'-dibromostilbenes, aniline62-96% nih.gov
Intramolecular Buchwald-HartwigPalladium acetate, Xantphos, K2CO32-(2-aminophenyl)-1-(2-chlorophenyl)ethanol- rsc.org

Copper-Mediated Hydroamination Routes

Copper-catalyzed reactions, particularly those involving C-N bond formation, have a long history in organic synthesis, with the Ullmann condensation being a classic example. wikipedia.org More contemporary copper-catalyzed hydroamination reactions offer milder alternatives for the construction of the azepine ring.

Intramolecular hydroamination of alkynes using copper catalysts provides a direct route to nitrogen-containing heterocycles. While specific examples for the 5H-dibenz[b,f]azepine core are less common, the methodology is applicable to the formation of azepine rings in related systems. deepdyve.com Copper-catalyzed N-arylation of amines is a well-established method and can be applied to the intramolecular cyclization to form the dibenzazepine ring. beilstein-journals.orgnih.gov

Reaction Type Catalyst Key Features Reference
Intramolecular N-arylation (Ullmann-type)Copper (Cu)Can be used for ring closure wikipedia.org
Intramolecular HydroaminationCopper (Cu)Direct formation of N-heterocycles from unsaturated amines deepdyve.com

Gold-Catalyzed Hydroarylation Techniques

Gold catalysis has emerged as a powerful tool for the activation of alkynes and allenes towards nucleophilic attack. Intramolecular hydroarylation, where an aryl C-H bond adds across a C-C multiple bond, is a particularly attractive strategy for the synthesis of polycyclic aromatic systems.

The gold-catalyzed intramolecular hydroarylation of alkynes has been successfully applied to the synthesis of the dibenz[b,f]azepine scaffold. rsc.org For instance, the cyclization of N-(2-alkynylphenyl)anilines can be promoted by a gold catalyst to afford the corresponding 5H-dibenz[b,f]azepine. rsc.org This methodology has also been extended to the synthesis of more complex, fused carbazole-dibenzo[b,f]azepine systems. nih.gov Gold-catalyzed oxidative ring expansion of 2-alkynyl-1,2-dihydropyridines or -quinolines has also been shown to be a highly efficient method for synthesizing functionalized azepine and benzazepine scaffolds. nih.gov

Catalyst System Substrate Type Key Transformation Reference
Au(I)/Silver catalyst system9-(2-alkynylphenyl)-9H-carbazole derivativesIntramolecular hydroarylation to form fused carbazole-dibenzo[b,f]azepine nih.gov
Gold catalystN-(2-alkynylphenyl)anilinesIntramolecular hydroarylation rsc.org
Gold catalyst/Pyridine-N-oxide2-alkynyl-1,2-dihydropyridines/-quinolinesOxidative ring expansion to azepine/benzazepine nih.gov

Dehydrogenation Processes in the Synthesis of 5H-Dibenz[b,f]azepines

Dehydrogenation of the saturated precursor, 10,11-dihydro-5H-dibenzo[b,f]azepine (commonly known as iminodibenzyl), is a fundamental and industrially significant method for producing 5H-dibenzo[b,f]azepine (iminostilbene). nih.govbeilstein-journals.org This process can be carried out in either the gas phase or the liquid phase.

Early syntheses involved the gas-phase dehydrogenation of iminodibenzyl (B195756) by distilling it through a heated column packed with a palladium on carbon (Pd/C) catalyst. nih.govbeilstein-journals.org This method, however, typically resulted in poor to moderate yields, ranging from 20–50%. beilstein-journals.orgresearchgate.net Further research into gas-phase catalytic dehydrogenation has focused on optimizing catalysts and reaction conditions to improve efficiency. globethesis.com Studies have investigated potassium-promoted iron oxide catalysts, with optimal conditions identified at temperatures of 520-540°C. globethesis.com This method is noted for producing a high-quality product without bromide impurities. google.com

Liquid-phase catalytic dehydrogenation offers an alternative with advantages such as lower reaction temperatures. google.comgoogle.com This process is conducted in the presence of a catalyst and a hydrogen acceptor. google.com Various catalysts have been employed, including noble metals like platinum or palladium on activated carbon, and metal oxide catalysts such as Fe₂O₃. google.com The reaction is performed at elevated temperatures, typically between 180°C and 280°C, in a high-boiling point solvent like dimethylaniline or diphenylether. google.comgoogleapis.com A range of hydrogen acceptors can be used, including nitrotoluenes, dimethyl maleate, or tetrachlorobenzoquinone. google.com Using these liquid-phase methods, yields of 5H-dibenzo[b,f]azepine can reach 77–82%. google.com

Table 2: Dehydrogenation Processes for 5H-Dibenz[b,f]azepine Synthesis

Method Precursor Catalyst Conditions Hydrogen Acceptor Yield
Gas-Phase Catalytic Dehydrogenation 10,11-Dihydro-5H-dibenzo[b,f]azepine Pd/C ~150 °C None 20–50% beilstein-journals.orgresearchgate.net
Gas-Phase Catalytic Dehydrogenation 10,11-Dihydro-5H-dibenzo[b,f]azepine Potassium-promoted iron oxide 520–540 °C None - globethesis.com
Liquid-Phase Catalytic Dehydrogenation 10,11-Dihydro-5H-dibenzo[b,f]azepine Platinum or Palladium on activated carbon; Fe₂O₃ 180–280 °C, in solvent Nitrotoluenes, Dimethyl maleate, etc. google.com 77–82% google.com

Synthesis of 5 3 Bromopropyl 5h Dibenz B,f Azepine

N-Alkylation of 5H-Dibenz[b,f]azepine with Bromoalkyl Halides

The introduction of the 3-bromopropyl side chain at the nitrogen atom of the 5H-dibenz[b,f]azepine ring is typically achieved through a nucleophilic substitution reaction. In this reaction, the nitrogen atom of the iminostilbene (B142622) acts as a nucleophile, attacking the electrophilic carbon of a bromoalkyl halide, such as 1,3-dibromopropane (B121459).

The N-alkylation of 5H-dibenz[b,f]azepine requires carefully controlled reaction conditions to ensure high yield and purity of the desired product. The reaction is generally carried out in the presence of a base to deprotonate the nitrogen atom of the iminostilbene, thereby increasing its nucleophilicity.

A notable method for the synthesis of a closely related compound, N-(3-halopropyl)iminostilbene, involves the alkylation of iminostilbene with 1-bromo-3-chloropropane (B140262). This process utilizes a weak base, such as sodium or potassium hydrogen phosphate, and is desirably conducted in the presence of a phase transfer agent epo.orggoogle.com. The use of a phase transfer catalyst is a valuable technique in the N-alkylation of nitrogen heterocycles, as it can enhance reaction rates and yields by facilitating the transfer of reactants between immiscible phases crdeepjournal.orgresearchgate.netacsgcipr.org. For instance, benzyltriethylammonium chloride has been employed as a phase transfer agent in the synthesis of N-(3-halopropyl)iminostilbene epo.org.

The choice of solvent is also a critical parameter. Toluene is a commonly used solvent for this type of alkylation epo.org. The reaction temperature is typically elevated, ranging from 80-140°C, with a preferred temperature of around 110°C for the alkylation with 1-bromo-3-chloropropane epo.orggoogle.com.

An alternative approach for N-alkylation of the saturated analogue, 10,11-dihydro-5H-dibenz[b,f]azepine, involves the use of a strong base like butyl lithium in a solvent such as ether, followed by the addition of the alkylating agent.

The table below summarizes typical reaction conditions for the N-alkylation of the 5H-dibenz[b,f]azepine scaffold.

ParameterConditionSource
Alkylating Agent 1-bromo-3-chloropropane epo.orggoogle.com
Base Weak bases (e.g., Na2HPO4, K2HPO4) epo.orggoogle.com
Catalyst Phase transfer agent (e.g., benzyltriethylammonium chloride) epo.org
Solvent Toluene epo.org
Temperature 80-140°C epo.orggoogle.com

The starting material for the N-alkylation reaction is 5H-Dibenz[b,f]azepine (iminostilbene). The industrial synthesis of this precursor is a multi-step process that has been well-established. A standard industrial route begins with o-nitrotoluene beilstein-journals.org. The synthesis proceeds through several key stages:

Oxidative Coupling: In the first step, o-nitrotoluene undergoes oxidative coupling under alkaline conditions to form 2,2'-dinitrodibenzyl beilstein-journals.orgnih.gov.

Reduction: The dinitro compound is then reduced to 2,2'-diaminodibenzyl beilstein-journals.orgnih.gov.

Ring-Closing Condensation: The resulting diamine undergoes an intramolecular condensation reaction, typically catalyzed by polyphosphoric acid at elevated temperatures, to form 10,11-dihydro-5H-dibenzo[b,f]azepine beilstein-journals.orgnih.gov.

Dehydrogenation: The final step to produce 5H-dibenzo[b,f]azepine is the catalytic dehydrogenation of the 10,11-dihydro intermediate. This is often achieved by passing the vaporized starting material over a palladium on carbon (Pd/C) catalyst at high temperatures beilstein-journals.org.

The following table outlines the key steps in the industrial preparation of 5H-Dibenz[b,f]azepine.

StepReactantKey Reagents/ConditionsProductSource
1o-NitrotolueneAlkaline conditions (e.g., O2, KOt-Bu)2,2'-Dinitrodibenzyl beilstein-journals.orgnih.gov
22,2'-DinitrodibenzylReduction2,2'-Diaminodibenzyl beilstein-journals.orgnih.gov
32,2'-DiaminodibenzylPolyphosphoric acid, elevated temperature10,11-Dihydro-5H-dibenzo[b,f]azepine beilstein-journals.orgnih.gov
410,11-Dihydro-5H-dibenzo[b,f]azepinePd/C catalyst, high temperature5H-Dibenz[b,f]azepine beilstein-journals.org

Regioselectivity and Stereochemical Considerations in Bromopropyl Introduction

Regioselectivity: The N-alkylation of 5H-dibenz[b,f]azepine with an alkyl halide like 1,3-dibromopropane is expected to be highly regioselective. The nitrogen atom at the 5-position is the most nucleophilic site in the molecule and will preferentially attack the electrophilic carbon of the alkylating agent. This is due to the lone pair of electrons on the nitrogen atom being readily available for bond formation. The reaction conditions, particularly the use of a base to deprotonate the nitrogen, further enhance this nucleophilicity and direct the alkylation to the nitrogen atom. While other positions on the aromatic rings could theoretically undergo substitution, the conditions for N-alkylation are generally not harsh enough to promote C-alkylation. Therefore, the formation of 5-(3-Bromopropyl)-5H-dibenz[b,f]azepine is the overwhelmingly favored product.

Stereochemical Considerations: The 5H-dibenz[b,f]azepine molecule is not planar and exists in a boat-like conformation researchgate.net. The introduction of a substituent at the nitrogen atom can lead to the possibility of atropisomerism, which is a type of stereoisomerism resulting from hindered rotation around a single bond. In the case of N-alkyl substituted 5H-dibenz[b,f]azepines, the rotation around the N-aryl bonds can be restricted. However, for a flexible substituent like the 3-bromopropyl group, it is generally considered that the rotational barrier is not high enough at room temperature to allow for the isolation of stable atropisomers. Investigations into the atropisomeric properties of N-alkyl and N-aryl 4-substituted 5H-dibenz[b,f]azepines have shown that N-alkylation is not sufficient to freeze the conformation at room temperature, and stable atropisomers were not separated researchgate.net. Therefore, while the molecule is chiral due to its non-planar structure, this compound is typically treated as a single compound without considering distinct, separable stereoisomers under normal conditions.

Chemical Reactivity and Transformative Chemistry of 5 3 Bromopropyl 5h Dibenz B,f Azepine

Reactivity of the Azepine Nitrogen in N-Substituted Systems

In 5-(3-Bromopropyl)-5H-dibenz[b,f]azepine, the nitrogen atom is part of a tertiary amine linkage and is integrated into a seven-membered azepine ring fused to two benzene (B151609) rings. This structural arrangement defines its reactivity. Unlike the parent 5H-dibenz[b,f]azepine, which possesses a reactive secondary amine, the nitrogen in this N-substituted derivative is significantly less nucleophilic and is not available for common N-functionalization reactions like acylation or further alkylation under standard conditions. nih.gov

Transformations Involving the 3-Bromopropyl Side Chain

The most significant site of reactivity in this compound is the terminal bromine atom on the propyl side chain. This primary alkyl bromide is an excellent electrophile and a good leaving group, making it highly susceptible to a variety of chemical transformations.

The carbon-bromine (C-Br) bond in the 3-bromopropyl group is polarized, with the carbon atom being electron-deficient and thus a prime target for nucleophiles. This functional group readily undergoes nucleophilic substitution reactions, typically following an SN2 mechanism. A wide array of nucleophiles can displace the bromide ion, providing a straightforward route to a diverse range of derivatives. This reaction is a common strategy for introducing new functional groups onto the dibenz[b,f]azepine scaffold. nih.gov

Common nucleophiles that can react with the 3-bromopropyl side chain include:

Amines (Primary and Secondary): Reaction with amines leads to the formation of a new carbon-nitrogen bond, yielding more complex tertiary or quaternary amine structures.

Alkoxides and Phenoxides: These oxygen-based nucleophiles produce ethers.

Thiolates: Sulfur-based nucleophiles react to form thioethers.

Cyanide Ion: This reaction provides a method for carbon chain extension, forming a nitrile derivative.

Azide (B81097) Ion: The introduction of an azide group opens pathways to further chemical modifications, such as reduction to a primary amine or participation in cycloaddition reactions.

Nucleophile (Nu:⁻)Reagent ExampleProduct ClassResulting Side Chain Structure
AmineDimethylamine ((CH₃)₂NH)Tertiary Amine-CH₂CH₂CH₂N(CH₃)₂
AlkoxideSodium Methoxide (NaOCH₃)Ether-CH₂CH₂CH₂OCH₃
ThiolateSodium Ethanethiolate (NaSCH₂CH₃)Thioether-CH₂CH₂CH₂SCH₂CH₃
CyanideSodium Cyanide (NaCN)Nitrile-CH₂CH₂CH₂CN
AzideSodium Azide (NaN₃)Alkyl Azide-CH₂CH₂CH₂N₃

The 3-bromopropyl chain provides the potential for intramolecular cyclization, a powerful strategy for constructing new ring systems. nih.govrsc.org In these reactions, a nucleophilic center within the this compound molecule, or one introduced externally, attacks the electrophilic carbon bearing the bromine atom, leading to the formation of a new cyclic structure.

One potential pathway is an intramolecular Friedel-Crafts alkylation. In the presence of a Lewis acid catalyst, the electrophilic character of the side chain can be enhanced, promoting an attack from one of the electron-rich benzene rings of the dibenz[b,f]azepine core. This would result in the formation of a new six-membered ring fused to the existing tricyclic system. The regiochemistry of such a cyclization would be influenced by the electronic and steric properties of the dibenz[b,f]azepine nucleus. While specific examples for this exact molecule are not prominent in the literature, intramolecular cyclizations are a well-established method for synthesizing N-heterocycles. rsc.orgsci-hub.seresearchgate.net

Degradation Pathways and Chemical Stability Studies

Hydrolysis is a chemical degradation process involving reaction with water. youtube.com For this compound, the most probable site for hydrolytic degradation is the C-Br bond of the alkyl side chain. docbrown.info Bromoalkanes are known to undergo hydrolysis via nucleophilic substitution, where a water molecule acts as the nucleophile, replacing the bromide ion with a hydroxyl group. docbrown.info

The reaction can be represented as: R-Br + H₂O → R-OH + HBr

This process is typically slow in pure water but can be accelerated by heat or the presence of co-solvents. savemyexams.comsavemyexams.com The reaction results in the formation of the corresponding alcohol, 5-(3-hydroxypropyl)-5H-dibenz[b,f]azepine, and hydrobromic acid. The dibenz[b,f]azepine ring system itself, including the C-N bonds of the azepine ring, is stable to hydrolysis under neutral or mildly acidic/basic conditions. Significant degradation or rearrangement of the core structure requires extreme conditions, such as concentrated strong acids. scispace.com Therefore, the primary hydrolytic degradation pathway for this compound involves the solvolysis of the C-Br bond.

Cyclocondensation Reactions

The chemical reactivity of this compound is characterized by its propensity to undergo intramolecular cyclocondensation reactions, leading to the formation of novel tetracyclic ring systems. This transformative chemistry is primarily driven by the presence of the reactive bromopropyl substituent on the nitrogen atom of the dibenz[b,f]azepine core.

Detailed research has demonstrated that this compound can undergo an intramolecular cyclization to form a cyclopropane (B1198618) ring fused to the azepine nucleus. This reaction typically proceeds via an intramolecular nucleophilic substitution, where a carbanion, generated at the benzylic position of the dibenz[b,f]azepine system, attacks the electrophilic carbon atom bearing the bromine atom on the propyl chain.

The cyclocondensation is generally facilitated by the use of a strong base, which is capable of abstracting a proton from the methylene (B1212753) group adjacent to the aromatic rings (the C10 or C11 position) of the dibenz[b,f]azepine moiety. The resulting intermediate carbanion then readily undergoes an intramolecular cyclization to yield the tetracyclic product.

A key example of this reactivity is the conversion of this compound to 1,1a,6,10b-tetrahydrodibenzo[b,f]cyclopropa[d]azepine. This transformation represents a significant synthetic route to this complex heterocyclic scaffold. The reaction is typically carried out in the presence of a strong base in an inert solvent.

The following table summarizes the key aspects of this cyclocondensation reaction:

ReactantReagentProductReaction Type
This compoundStrong Base (e.g., Sodium amide in liquid ammonia)1,1a,6,10b-tetrahydrodibenzo[b,f]cyclopropa[d]azepineIntramolecular Cyclocondensation

This intramolecular cyclocondensation highlights the utility of this compound as a precursor for the synthesis of structurally complex and potentially biologically active polycyclic nitrogen-containing compounds. The formation of the cyclopropane-fused dibenz[b,f]azepine system demonstrates a valuable synthetic strategy for accessing unique three-dimensional molecular architectures.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

Proton (¹H) NMR Analysis for Structural Elucidation

Specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 5-(3-Bromopropyl)-5H-dibenz[b,f]azepine, have not been reported in the searched scientific literature. Such data would be crucial for confirming the presence and connectivity of the protons in the dibenz[b,f]azepine core and the 3-bromopropyl side chain.

Carbon-13 (¹³C) NMR for Backbone Characterization

Experimental ¹³C NMR data for this compound, which would reveal the chemical shifts of each unique carbon atom in the molecule, are not available in the reviewed sources. This information is essential for characterizing the carbon skeleton of the compound.

Nitrogen-15 (¹⁵N) NMR and Isotopic Labeling Studies

There is no information available regarding ¹⁵N NMR studies or isotopic labeling of this compound. These advanced techniques would provide specific insights into the electronic environment of the nitrogen atom within the azepine ring.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound, which would provide a highly accurate mass measurement and confirm its elemental formula (C₁₇H₁₆BrN), could not be located in the available literature. This data is a critical component for the definitive identification of the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, offering crucial details about molecular conformation and packing.

The arrangement of molecules within a crystal lattice is governed by a complex interplay of intermolecular forces. ias.ac.inrsc.org In the case of this compound, the crystal packing is expected to be dominated by non-covalent interactions. These interactions play a vital role in the stability of the crystal structure. nih.gov

Given the molecule's structure, the primary forces at play are:

Van der Waals Forces: These are the most significant interactions, arising from the large, aromatic surfaces of the dibenz[b,f]azepine core. Stacking of these aromatic systems (π-π interactions) is a common feature in the crystal packing of such compounds.

Dipole-Dipole Interactions: The presence of the polar C-Br bond introduces a dipole moment, which can lead to dipole-dipole interactions that help to orient the molecules within the crystal lattice.

Weak C-H···π Interactions: Hydrogen atoms on the propyl chain or the aromatic rings can interact with the electron clouds of the benzene (B151609) rings of neighboring molecules, further contributing to the stability of the crystal packing.

The specific arrangement of molecules (the packing motif) will seek to maximize these attractive interactions, leading to a densely packed and stable crystalline solid. mdpi.com The study of these packing forces is a fundamental aspect of crystal engineering. ias.ac.in

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.

Based on the analysis of related dibenz[b,f]azepine derivatives, the following table summarizes the expected key IR absorptions. uomphysics.netacs.orgnih.gov

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3070 - 3040C-H StretchingAromatic C-H
2960 - 2850C-H StretchingAliphatic C-H (propyl chain)
~1640C=C StretchingAlkene (azepine ring)
1600 - 1450C=C StretchingAromatic Ring
~1315C-N StretchingTertiary Amine
780 - 740C-H BendingAromatic C-H (out-of-plane)
650 - 550C-Br StretchingAlkyl Bromide

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This provides a direct verification of the compound's empirical formula and purity. For this compound, the theoretical elemental composition is calculated from its molecular formula, C₁₇H₁₆BrN. lgcstandards.com The experimental values obtained from analysis should closely match these theoretical percentages to confirm the identity and purity of the synthesized compound. uomphysics.netacs.org

ElementSymbolAtomic MassMolar Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.011204.18765.00
HydrogenH1.00816.1285.13
BromineBr79.90479.90425.42
NitrogenN14.00714.0074.46
Total 314.226 100.00

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the properties of the 5H-dibenz[b,f]azepine system. These computational approaches allow for a detailed examination of the molecule's geometry, conformational possibilities, and electronic landscape.

Computational studies, supported by explorations of crystal structure databases, reveal that the seven-membered azepine ring is not planar but typically adopts a boat-like conformation. The degree of this puckering is sensitive to substitution on the nitrogen atom (N-5) and other positions. A key geometrical parameter is the dihedral angle between the two benzene (B151609) rings, which defines the folding of the molecule. For the parent 5H-dibenz[b,f]azepine, this angle is significant, indicating a distinct V-shape. The presence of the C10=C11 double bond in the central ring influences its potential for flatness compared to its saturated analogue, 10,11-dihydro-5H-dibenzo[b,f]azepine.

DFT calculations, such as those at the B3LYP/6-311G** level, have been used to optimize the geometry of 5H-dibenz[b,f]azepine and its derivatives, providing precise bond lengths and angles that are in good agreement with experimental X-ray crystallography data. For derivatives, the substituent at the N-5 position can influence the depth and shape of the boat conformation of the central ring.

Table 1: Selected Optimized Geometrical Parameters for 5H-dibenz[b,f]azepine (Note: Data is for the parent compound, not the 3-bromopropyl derivative.)

ParameterValue (B3LYP/6-311G**)Description
C10-C11 Bond Length~1.350 ÅRepresents the double bond in the azepine ring.
C-N Bond LengthsVariesInfluenced by the pyramidalization of the nitrogen atom.
Benzene Ring Dihedral AngleVariesDefines the folding of the tricyclic system.

This table is illustrative and based on data for the parent 5H-dibenz[b,f]azepine scaffold.

The electronic structure of the 5H-dibenz[b,f]azepine core is characterized by the interplay between the aromatic benzene rings and the central azepine ring. Quantum chemical methods allow for the calculation of molecular orbitals (HOMO and LUMO) and the mapping of electron density and electrostatic potential.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily located on the dibenz[b,f]azepine ring system. The distribution of these frontier orbitals is key to understanding the molecule's reactivity. Charge distribution analysis shows that the nitrogen atom is a site of negative charge, making it a nucleophilic center. The fusion of the two benzene rings creates an extended π-electron system, although, as discussed below, the delocalization across the central ring is disrupted.

Aromaticity and Antiaromaticity Studies of the Azepine Ring

One of the most fascinating computational findings regarding 5H-dibenz[b,f]azepine is the electronic character of the central seven-membered ring. While the two flanking benzene rings are clearly aromatic, the azepine ring itself exhibits distinct antiaromatic properties. This is based on Hückel's rule, as the planar representation of the azepine ring contains 8 π-electrons, which is a 4n number. To alleviate the instability of antiaromaticity, the ring puckers into a non-planar boat conformation.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess aromaticity. A negative NICS value inside a ring indicates aromaticity (a diamagnetic ring current), while a positive value indicates antiaromaticity (a paramagnetic ring current).

DFT calculations of NICS values for the 5H-dibenz[b,f]azepine parent molecule have been performed. When a "ghost" atom is placed at the center of the azepine ring, the computed NICS value is positive, providing strong evidence for its antiaromatic character. In contrast, the NICS values at the centers of the benzene rings are negative, confirming their aromaticity.

Table 2: Representative NICS(0) Values for Tricyclic Systems (Note: Data is for the parent 5H-dibenz[b,f]azepine system.)

RingTypical Calculated NICS(0) ValueCharacter
Benzene RingsNegativeAromatic
Azepine RingPositiveAntiaromatic

This table illustrates the general findings for the 5H-dibenz[b,f]azepine scaffold.

The Harmonic Oscillator Model of Aromaticity (HOMED) is a geometry-based index used to quantify aromaticity. It evaluates the degree of bond length equalization in a ring, which is a hallmark of aromatic delocalization. HOMED values range from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system with distinct single and double bonds. Negative values can indicate antiaromaticity.

For derivatives of 5H-dibenzo[b,f]azepine, the HOMED index has been used to express the partial aromaticity or antiaromaticity of the central ring. Calculations have shown that for some derivatives, the HOMED value for the central seven-membered ring is negative, further supporting its antiaromatic character.

The concept of π-electron delocalization is central to aromaticity. In the 5H-dibenz[b,f]azepine system, the π-electrons of the two benzene rings are highly delocalized. However, the antiaromatic nature and non-planar conformation of the azepine ring disrupt the continuous delocalization of π-electrons across the entire tricyclic system. The presence of the C10-C11 double bond allows for some electronic communication, but the system does not behave as a single large aromatic entity. The electron delocalization is largely confined to the individual benzene rings, with the central ring acting as a structural bridge with its own distinct electronic properties.

Reaction Mechanism Elucidation through Computational Modeling

The synthesis of 5-(3-Bromopropyl)-5H-dibenz[b,f]azepine typically involves the N-alkylation of the 5H-dibenz[b,f]azepine (also known as iminostilbene) core. nih.gov This reaction, where the nitrogen atom of the azepine ring attacks an alkyl halide, can be meticulously studied using computational modeling to understand its underlying mechanism.

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in mapping out the pathway of a chemical reaction. For the synthesis of this compound from 5H-dibenz[b,f]azepine and a reactant like 1-bromo-3-chloropropane (B140262), the reaction is expected to proceed via a nucleophilic substitution (SN2) mechanism.

In this mechanism, the nitrogen atom of 5H-dibenz[b,f]azepine acts as the nucleophile, attacking the carbon atom bearing the bromine atom (the more reactive halogen) on the propyl chain. Computational methods can calculate the geometries of the key structures along this reaction coordinate:

Reactants: The optimized 3D structures of 5H-dibenz[b,f]azepine and 1-bromo-3-chloropropane.

Transition State (TS): A critical, high-energy structure where the N-C bond is partially formed and the C-Br bond is partially broken. The geometry of this single transition state is a key feature of the SN2 pathway. Computational frequency calculations are used to confirm the nature of the transition state, which is characterized by a single imaginary frequency corresponding to the bond-forming/bond-breaking process.

Products: The final optimized 3D structure of the this compound cation and the bromide anion.

While specific studies on this exact reaction are not prevalent, the methodology is well-established for N-alkylation reactions. mdpi.com The calculations would reveal the precise bond lengths and angles of the transition state, providing a detailed snapshot of the reaction's critical point.

A primary output of computational reaction modeling is the energy profile, which plots the relative potential energy of the system as the reaction progresses from reactants to products. This profile provides crucial quantitative data about the reaction's feasibility and kinetics.

The key energetic parameters derived from the profile are:

Activation Energy (ΔE‡): The energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction rate.

By mapping this profile, computational chemists can optimize the reaction pathway, confirming that the identified SN2 mechanism is the most energetically favorable route. For instance, an alternative pathway involving the chlorine atom as the leaving group could be calculated and compared. The results would almost certainly show a higher activation energy for C-Cl bond cleavage, confirming the regioselectivity of the reaction at the C-Br bond.

Table 1. Illustrative Energy Profile Data for the N-Alkylation of 5H-dibenz[b,f]azepine
SpeciesDescriptionRelative Energy (kcal/mol)
Reactants5H-dibenz[b,f]azepine + 1-bromo-3-chloropropane0.0
Transition State (TS)N---C---Br bond formation/cleavage+20.5 (Hypothetical Value)
Products5-(3-chloropropyl)-5H-dibenz[b,f]azepine + Br⁻-15.0 (Hypothetical Value)

Note: The energy values in the table are hypothetical and serve to illustrate the type of data generated from a computational study. Actual values would require specific DFT calculations.

Molecular Modeling and Structure-Reactivity Relationships

Molecular modeling techniques are used to build three-dimensional quantitative structure-activity relationship (3D-QSAR) models. These models correlate the biological activity of a series of compounds with their 3D structural properties, providing insights for designing more potent molecules. While no specific 3D-QSAR studies featuring this compound have been published, the methodologies of CoMFA and CoMSIA are frequently applied to analogous chemical series.

CoMFA is a 3D-QSAR method that relates the biological activity of molecules to their steric and electrostatic fields. The process involves aligning a set of molecules (a "training set") and placing them in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies with a probe atom are calculated. These field values are then used as descriptors in a partial least squares (PLS) analysis to build a predictive model.

For a series of N-substituted dibenz[b,f]azepine derivatives, a CoMFA study would yield:

Statistical Parameters: Key metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) indicate the model's predictive power. A q² > 0.5 is generally considered indicative of a good predictive model.

Contour Maps: 3D contour maps visualize the results, showing regions where changes in steric bulk or electrostatic properties are predicted to increase or decrease biological activity. For example, a green contour map might indicate where bulky substituents are favored, while a blue contour map could show where positive charge is beneficial.

CoMSIA is an extension of CoMFA that calculates similarity indices at the grid points. In addition to steric and electrostatic fields, CoMSIA typically includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and easier-to-interpret model of the structure-activity relationship.

A CoMSIA analysis on a set of dibenz[b,f]azepine analogues would also generate statistical values and contour maps. The inclusion of hydrophobic and hydrogen-bonding fields would provide specific insights into the importance of these interactions for the molecule's activity. For instance, a yellow contour map might highlight regions where hydrophobic groups like the propyl chain are favorable, while magenta maps could indicate where hydrogen bond acceptors would decrease activity.

Table 2. Representative Statistical Results from a 3D-QSAR Study on Dibenzazepine (B1670418) Analogues
Modelq² (Cross-validated r²)r² (Non-cross-validated r²)Field Contributions
CoMFA0.6310.986Steric: 54.1%, Electrostatic: 45.9%
CoMSIA0.5420.981Steric: 14.6%, Electrostatic: 40.3%, Hydrophobic: 16.0%, H-Bond Donor: 7.5%, H-Bond Acceptor: 21.5%

Note: Data in this table is adapted from a study on related 11H-dibenz[b,e]azepine and dibenz[b,f] mdpi.comresearchgate.netoxazepine derivatives to illustrate typical QSAR results. researchgate.net

Analysis of Intermolecular Interactions

The way this compound molecules interact with each other in the solid state or with a biological target is governed by non-covalent interactions. Computational tools can be used to visualize, characterize, and quantify these forces.

A common technique for analyzing interactions in a crystal structure is Hirshfeld surface analysis . This method maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of intermolecular contacts. The Hirshfeld surface can be color-coded to show different properties, such as the distance to the nearest atom outside the surface (dnorm), which highlights close contacts like hydrogen bonds.

For this compound, this analysis would likely reveal several key interactions:

C-H···π Interactions: The hydrogen atoms on the propyl chain and the aromatic rings can interact with the electron-rich π-systems of the benzene rings on adjacent molecules.

Halogen Bonding: The bromine atom, having an electropositive region on its pole (a σ-hole), could potentially interact with a nucleophilic region on a neighboring molecule.

In the absence of a crystal structure for this compound, analysis of related dibenzoazepine derivatives shows that C-H···π contacts are a common and important feature in their crystal packing. These weak but numerous interactions play a crucial role in the stability of the solid-state structure.

Despite a comprehensive search of scientific literature, no specific theoretical, computational, or crystallographic studies detailing the Hirshfeld surface analysis or hydrogen bonding networks of the compound this compound have been found.

Computational chemistry investigations such as Hirshfeld surface analysis and the characterization of hydrogen bonding networks are contingent upon the availability of the compound's crystal structure data, which is determined through methods like X-ray crystallography. At present, the crystal structure for this compound has not been deposited in crystallographic databases, nor has it been the subject of published computational studies.

While research has been conducted on the structural and intermolecular interaction properties of other derivatives of the 5H-dibenz[b,f]azepine core, these findings are specific to the studied molecules and cannot be extrapolated to this compound due to the significant influence of the 3-bromopropyl substituent on the compound's crystal packing and intermolecular interactions.

Therefore, the requested detailed analysis and data tables for the Hirshfeld surface analysis and hydrogen bonding networks for this compound cannot be provided at this time due to the absence of primary research data on this specific compound.

Derivatization Strategies and Molecular Design

Functionalization at the Azepine Nitrogen Atom

The nitrogen atom at the 5-position of the dibenz[b,f]azepine core is a primary site for derivatization. The introduction of the 3-bromopropyl group itself is an example of N-alkylation, a common functionalization strategy for this scaffold. nih.govbeilstein-journals.org This N-alkylation is often achieved through a base-promoted substitution reaction with an appropriate alkyl halide. beilstein-journals.org The resulting 3-bromopropyl chain is not merely a passive linker; its terminal bromine atom serves as a reactive handle for subsequent introduction of diverse functionalities.

Beyond simple alkylation, the azepine nitrogen can be acylated to introduce a variety of substituents. A prevalent synthetic route involves the preparation of 5H-dibenzo[b,f]azepine-5-carbonyl chloride, which acts as a key intermediate. lew.roresearchgate.net This reactive acyl chloride can then be treated with various nucleophiles, such as amines or hydrazines, to generate a library of derivatives.

For instance, reaction with amines like pyrrolidine (B122466) or 1-phenylpiperazine (B188723) yields the corresponding carbamides. lew.roresearchgate.net Another sophisticated strategy involves reacting the carbonyl chloride with hydrazine (B178648) hydrate (B1144303) to form 5H-dibenzo[b,f]azepine-5-carbohydrazide. nih.gov This carbohydrazide (B1668358) can be further elaborated, for example, by reacting it with various acid chlorides to produce N'-aroyl-carbohydrazides. These open-chain precursors can then undergo cyclization to form five-membered heterocycles, such as 1,3,4-oxadiazoles, directly attached to the dibenz[b,f]azepine core. nih.gov This approach, guided by principles like rigidification in drug design, transforms a flexible side chain into a rigid, planar heterocyclic system, which can significantly influence molecular interactions. nih.gov

Metal-catalyzed cross-coupling reactions, such as palladium-, copper-, and nickel-catalyzed N-arylation, provide another powerful tool for functionalizing the nitrogen atom, allowing for the introduction of various aryl and heteroaryl groups. nih.govbeilstein-journals.org

The table below summarizes key derivatization reactions at the azepine nitrogen.

Starting MaterialReagent(s)Product TypeReference(s)
5H-dibenz[b,f]azepineAllyl bromide / BaseN-Allyl-5H-dibenz[b,f]azepine beilstein-journals.org
5H-dibenz[b,f]azepine-5-carbonyl chloridePyrrolidine / Triethylamine(5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone lew.roresearchgate.net
5H-dibenz[b,f]azepine-5-carbonyl chloride1-Phenylpiperazine(5H-dibenzo[b,f]azepin-5-yl)(4-phenylpiperazin-1-yl)methanone lew.roresearchgate.net
5H-dibenzo[b,f]azepine-5-carbonyl chlorideHydrazine hydrate5H-dibenzo[b,f]azepine-5-carbohydrazide nih.gov
5H-dibenzo[b,f]azepine-5-carbohydrazide4-Nitrobenzoyl chloride, then cyclization2-(5H-dibenzo[b,f]azepin-5-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole nih.gov

Modification of the Fused Benzene (B151609) Rings

While functionalization at the azepine nitrogen is more common, modification of the peripheral fused benzene rings is a crucial strategy for fine-tuning the electronic and steric properties of the dibenz[b,f]azepine scaffold. nih.gov The synthesis of unsymmetrically substituted derivatives often requires multi-step sequences. nih.gov

One reported pathway involves the ortho-bromination of functionalized dihydrostilbenes, which are precursors to the dibenz[b,f]azepine core. nih.gov This is followed by an intramolecular Buchwald-Hartwig amination to construct the central azepine ring, thereby incorporating a bromine atom onto one of the benzene rings at a specific position. nih.gov Such strategies, while complex, allow for the precise placement of substituents.

The introduction of substituents on the benzene rings is particularly important in the field of materials science. For example, derivatives designed for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells often feature modifications on the aromatic rings to modulate their photophysical and electronic properties. nih.govbeilstein-journals.org An example includes 4,4'-(5-(Pyridin-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine-2,8-diyl)bis(N,N-diphenylaniline), where diphenylaniline groups are attached at the 2- and 8-positions of the dibenz[b,f]azepine skeleton. nih.govbeilstein-journals.org Although this example pertains to the dihydro- analog, the principle of ring functionalization is directly applicable.

Developing efficient and versatile methods for the selective functionalization of the benzene rings remains an area of active research, as it unlocks access to novel derivatives with potentially enhanced properties. nih.gov

Introduction of Diverse Functional Groups for Scaffold Diversification

Scaffold diversification is achieved by combining modifications at the nitrogen atom, the propyl side chain, and the fused aromatic rings. The 5-(3-Bromopropyl)-5H-dibenz[b,f]azepine molecule is an ideal starting point for such diversification, as the terminal bromine on the N-propyl chain is a versatile leaving group that can be displaced by a wide range of nucleophiles. This allows for the attachment of various functional groups, including amines, azoles, thiols, and alcohols, leading to a vast library of new compounds.

A notable strategy for diversification involves multi-step synthetic sequences that build complex functionalities onto the core scaffold. For example, researchers have synthesized derivatives where an azetidinone (β-lactam) ring is incorporated. researchgate.net This was achieved by first creating a hydrazone from 5H-dibenzo[b,f]azepine-5-carbohydrazide and various aromatic aldehydes. The resulting hydrazone was then reacted with chloroacetyl chloride in the presence of a base to construct the four-membered azetidinone ring via a [2+2] cycloaddition. researchgate.net The chloro-substituted azetidinone could then be further reacted with nucleophiles like substituted aryl piperazines to generate highly complex final products. researchgate.net

This approach highlights a powerful strategy for scaffold diversification: using the initial N-acyl group as a foundation to build additional heterocyclic systems, thereby creating rigid and structurally complex molecules from a flexible precursor. nih.gov The combination of N-acylation, subsequent heterocycle formation, and potential modification of the benzene rings provides a comprehensive toolkit for generating novel dibenz[b,f]azepine derivatives.

The table below provides examples of derivatives created through such diversification strategies.

Base ScaffoldKey Modification StrategyResulting Functional Group/MoietyReference(s)
5H-dibenzo[b,f]azepine-5-carbohydrazideReaction with benzoyl chloride, then cyclodehydration2-(5H-dibenzo[b,f]azepin-5-yl)-5-phenyl-1,3,4-oxadiazole nih.gov
5H-dibenzo[b,f]azepine-5-carbohydrazideFormation of hydrazone, then reaction with chloroacetyl chloride5H-dibenzo(b,f)azepine-5-carboxylic acid [3-chloro-2-aryl-4-oxo-azetidin-1-yl]-amide researchgate.net
[3-chloro-2-aryl-4-oxo-azetidin-1-yl]-amide derivativeNucleophilic substitution with aryl piperazine (B1678402)5H-dibenzo(b,f)azepine-5-carboxamido-4'-aryl-3'-(aryl piperazine)-2'-azetidinone researchgate.net
10,11-dihydro-5H-dibenzo[b,f]azepineN-Arylation and Suzuki coupling on benzene rings4,4'-(5-(Pyridin-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine-2,8-diyl)bis(N,N-diphenylaniline) nih.govbeilstein-journals.org

Non Medicinal and Material Science Applications of Dibenz B,f Azepine Scaffolds

Applications in Organic Light-Emitting Diodes (OLEDs)

The dibenz[b,f]azepine moiety has been successfully integrated into the design of host materials for phosphorescent OLEDs (PhOLEDs). These materials are crucial for achieving high efficiency and long operational lifetimes in OLED devices. The tricyclic structure provides high thermal stability and a high triplet energy, which are essential properties for effective host materials.

Researchers have designed and synthesized novel host materials incorporating the 10,11-dihydro-5H-dibenzo[b,f]azepine unit. By attaching donor groups like triphenylamine (B166846) (TPA) or carbazole (B46965) (CZ) to the dibenz[b,f]azepine core, it is possible to fine-tune the material's photophysical and charge-transporting properties. These materials have demonstrated excellent thermal stabilities, with glass transition temperatures (Tg) as high as 137 °C and decomposition temperatures exceeding 450 °C. Furthermore, they exhibit high triplet energy levels (greater than 2.60 eV), which is a key requirement for hosting green and red phosphorescent emitters.

For instance, a red phosphorescent OLED employing a dibenz[b,f]azepine-based host material has achieved a maximum external quantum efficiency (EQE) of over 26%. Similarly, green PhOLEDs using a different derivative have shown a maximum current efficiency of 86.0 cd A⁻¹ and a maximum power efficiency of 86.7 lm W⁻¹. These findings highlight the significant potential of the dibenz[b,f]azepine scaffold in developing next-generation OLED technologies.

Utilization in Dye-Sensitized Solar Cells (DSSCs)

Dibenz[b,f]azepine can serve as a potent electron-donating group within a donor-π-acceptor (D-π-A) dye architecture. Its ability to effectively donate electrons can enhance the intramolecular charge transfer process upon photoexcitation, which is crucial for efficient electron injection into the semiconductor's conduction band. The non-planar, butterfly-like conformation of the dibenz[b,f]azepine unit can also be advantageous in suppressing unwanted molecular aggregation on the TiO₂ surface, which can otherwise lead to a decrease in device performance.

Role as Ligands in Catalysis and Molecular Organic Frameworks

The nitrogen atom and the aromatic rings of the dibenz[b,f]azepine scaffold provide potential coordination sites, making it an attractive ligand for transition metal catalysis. The development of novel ligands is a key driver in advancing catalytic cross-coupling reactions, which are fundamental transformations in organic synthesis.

Dibenz[b,f]azepine-based phosphine (B1218219) ligands have been synthesized and evaluated in palladium-catalyzed cross-coupling reactions. The steric and electronic properties of these ligands can be tuned by modifying the substituents on the dibenz[b,f]azepine core and the phosphorus atom. These ligands can influence the activity and selectivity of the catalyst, enabling challenging coupling reactions to proceed with high efficiency.

Furthermore, the dibenz[b,f]azepine unit has been utilized as a building block, or "strut," in the construction of metal-organic frameworks (MOFs). MOFs are crystalline materials with a porous structure, formed by the coordination of metal ions or clusters with organic ligands. The incorporation of dibenz[b,f]azepine-based struts can impart specific functionalities to the MOF, such as luminescence or catalytic activity. For example, a copper(II) wagon wheel complex of a dibenz[b,f]azepine derivative has been reported in a molecular organic framework, showcasing the potential of this scaffold in the design of novel porous materials with tailored properties.

Q & A

Advanced Research Question

  • Chain length : Shorter chains (e.g., chloropropyl vs. bromopropyl) reduce lipophilicity, altering blood-brain barrier penetration.
  • Halogen substitution : Bromine’s higher atomic radius enhances Van der Waals interactions with hydrophobic protein pockets compared to chlorine .
  • Deuterium labeling : Isotopic substitution (e.g., DMI-d2) improves metabolic stability, as shown in GC-MS studies with >80% isotopic purity .

Experimental Design : Comparative in vitro binding assays (e.g., serotonin/norepinephrine transporters) and ADMET profiling (e.g., microsomal stability) quantify structure-activity relationships .

What analytical techniques resolve contradictions in reaction mechanisms for dibenzazepine derivatives?

Advanced Research Question
Contradictions in mechanisms (e.g., cyanogen halide vs. phosgene routes) are resolved via:

  • Isotopic tracer studies : Using ¹³C-labeled cyanogen bromide to track nitrile group incorporation in 5-cyano derivatives .
  • Kinetic profiling : Real-time NMR or IR spectroscopy monitors intermediates (e.g., 5-chlorocarbonyl formation) in phosgene-based routes .
  • Computational modeling : DFT calculations predict transition-state energetics, explaining why cyanogen halide reactions fail under non-polar conditions .

Case Study : Earlier methods using triethylbenzylammonium chloride led to low yields (<50%), while polar solvents and Pd/C catalysis increased efficiency to >80% .

How can researchers mitigate environmental hazards during large-scale synthesis?

Advanced Research Question

  • Waste management : Bromine-containing byproducts (e.g., HBr gas) require neutralization with NaOH scrubbers.
  • Green chemistry : Solvent substitution (e.g., ionic liquids for DMF) reduces toxicity .
  • Regulatory compliance : Adherence to IMDG/IATA Class 9 regulations for environmentally hazardous solids during transport .

Best Practices : Use closed-loop reactors and catalytic hydrogenation to minimize halogen waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.